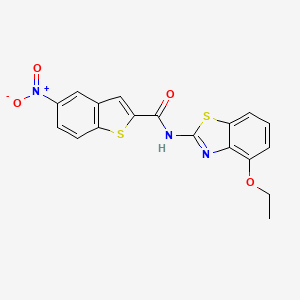

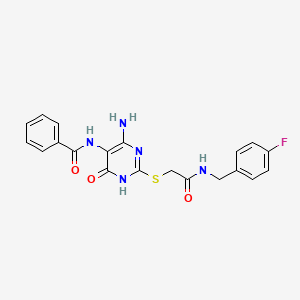

N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a cyclohexyl group, a fluorobenzyl group, and an acetamide group. The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom . The orientation of these groups and their electronic properties could significantly influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the thiazole ring might undergo electrophilic substitution at the carbon atom adjacent to the sulfur atom . The acetamide group could participate in hydrolysis reactions.Applications De Recherche Scientifique

Src Kinase Inhibitory and Anticancer Activities

Compounds similar to N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were investigated for their role in inhibiting Src kinase, a key enzyme involved in various cellular processes, including cancer progression. One study found that certain derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, such as colon carcinoma, breast carcinoma, and leukemia cells, indicating potential applications in cancer therapy (Fallah-Tafti et al., 2011).

Antimicrobial and Antifungal Activities

Another potential application is in the development of antimicrobial and antifungal agents. Research involving N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrated promising antimicrobial activities against various bacterial and fungal strains. These compounds were synthesized via a 1,3-dipolar cycloaddition reaction and showed significant inhibition of microbial growth at low concentrations (Rezki et al., 2016).

Antitumor Evaluation

Furthermore, derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which share a structural resemblance, have been synthesized and their heterocyclic derivatives evaluated for antitumor activities. Some compounds in this category demonstrated high inhibitory effects on the proliferation of various human cancer cell lines, suggesting their utility in developing novel antitumor agents (Shams et al., 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions. Such studies involve spectroscopic and quantum mechanical analyses to explore their potential applications in dye-sensitized solar cells (DSSCs) and as ligands in biological systems. These compounds have shown good light-harvesting efficiency and promising interactions with proteins like Cyclooxygenase 1 (COX1), indicating potential in both renewable energy and biomedical research (Mary et al., 2020).

Orientations Futures

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research on “N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.

Propriétés

IUPAC Name |

N-cyclohexyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKJEIQGKYIHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)

![ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2458452.png)

![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)

![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)

![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2458463.png)

![1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate](/img/structure/B2458465.png)